![molecular formula C17H21N3O4S B2601482 3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide CAS No. 921792-97-4](/img/structure/B2601482.png)
3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of various benzamide derivatives and related compounds, indicating a keen interest in the development of new chemical entities with potential biological activities. For instance, studies on the synthesis, characterization, docking studies, and anti-microbial evaluation of thiazole and benzodioxophosphol derivatives highlight the methodologies and analytical techniques employed in creating and assessing new compounds within this chemical class (Spoorthy et al., 2021). Such research often includes detailed structural analysis through NMR, IR, Mass spectral data, and elemental analysis, providing a foundation for further application-specific studies.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of thiazole derivatives, underscoring the potential of these compounds in addressing microbial resistance and infection control. For example, the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as promising antibacterial agents demonstrate significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating the therapeutic potential of these compounds (Palkar et al., 2017).
Anticancer Evaluation
The anticancer activities of benzamide derivatives and their analogs have been a subject of research, with studies assessing the efficacy of these compounds against various cancer cell lines. The design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, for instance, show moderate to excellent anticancer activity, highlighting the role of these compounds in developing new anticancer therapies (Ravinaik et al., 2021).
Corrosion Inhibition
Research on benzothiazole derivatives has also extended to their application as corrosion inhibitors, illustrating the compound's utility beyond biomedical applications. Studies demonstrate their effectiveness in protecting carbon steel against corrosion in acidic environments, indicating the potential for these compounds in industrial applications (Hu et al., 2016).
properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-4-7-18-15(21)9-12-10-25-17(19-12)20-16(22)11-5-6-13(23-2)14(8-11)24-3/h5-6,8,10H,4,7,9H2,1-3H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEYBQWSELFKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.